2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide
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Overview
Description
2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide typically involves the reaction of N-methylbenzenesulfonamide with a suitable precursor that introduces the 1-hydroxy-1-phenylethyl group. One common method involves the use of hydrazine hydrate to convert amidinium chlorides into the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as fractional crystallization and the use of specific catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonamide groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methylpropiophenone
- Ethanone, 2-hydroxy-1-phenyl-
- N’-[3-(1-Hydroxy-1-phenylethyl)phenyl]acetohydrazide
Uniqueness
2-(1-Hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
15448-95-0 |
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Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-(1-hydroxy-1-phenylethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-15(17,12-8-4-3-5-9-12)13-10-6-7-11-14(13)20(18,19)16-2/h3-11,16-17H,1-2H3 |
InChI Key |
UPQQLTGEIMHPTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2S(=O)(=O)NC)O |
Origin of Product |
United States |
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